REACTION_CXSMILES
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C(ON=O)CC(C)C.[Br:9][C:10]1[C:11]([CH3:17])=[N:12][C:13](N)=[N:14][CH:15]=1.CCCC(C)C.C(Br)(Br)[Br:25]>>[Br:25][C:13]1[N:12]=[C:11]([CH3:17])[C:10]([Br:9])=[CH:15][N:14]=1
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Name
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|
Quantity
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21 mL
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Type
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reactant
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Smiles
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C(CC(C)C)ON=O
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Name
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|
Quantity
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1.75 g
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Type
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reactant
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Smiles
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BrC=1C(=NC(=NC1)N)C
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C(Br)(Br)Br
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CCCC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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WASH
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Details
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The silica was washed with petrol (1000 ml), dichloromethane (200 ml)
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Type
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WASH
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Details
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the product eluted with ethylacetate
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Type
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CUSTOM
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Details
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The ethylacetate layer was evaporated under reduced pressure
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Type
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CUSTOM
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Details
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the residue purified by chromatography on silica eluting with 5% diethylether/isohexane, yield 0.9 g
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Name
|
|
Type
|
|
Smiles
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BrC1=NC=C(C(=N1)C)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |